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molecular formula C16H22N2O2 B8457757 2,2-diethoxy-N-(quinolin-8-ylmethyl)ethanamine

2,2-diethoxy-N-(quinolin-8-ylmethyl)ethanamine

Cat. No. B8457757
M. Wt: 274.36 g/mol
InChI Key: NJOADMUJGPWARM-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound IX-2 with the modification that the reaction was carried out overnight, 2,2-diethoxyethanamine (2.18 ml, 15 mmol) was reacted with 8-quinolinecarboxaldehyde (1.89 g, 12 mmol) to obtain the title compound (3.0 g, 73%).
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[N:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][C:18]=2[CH:20]=O)[CH:13]=[CH:12][CH:11]=1>>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH:6][CH2:20][C:18]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:19]=1[N:10]=[CH:11][CH:12]=[CH:13]2)[CH3:2]

Inputs

Step One
Name
Quantity
2.18 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
1.89 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in the synthesis method of Compound IX-2 with the modification that the reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNCC=1C=CC=C2C=CC=NC12)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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